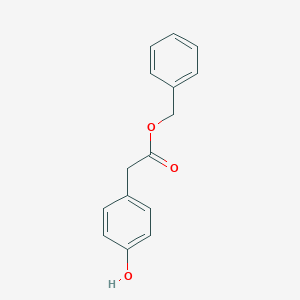

Benzyl 2-(4-hydroxyphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14-8-6-12(7-9-14)10-15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGQFMIATSVYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455486 | |

| Record name | Benzyl 2-(4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27727-37-3 | |

| Record name | Benzyl 2-(4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-(4-hydroxyphenyl)acetate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(4-hydroxyphenyl)acetate is an aromatic ester of significant interest in various scientific fields, including pharmaceuticals and materials science. Its structure, combining a benzyl ester with a phenolic acetic acid moiety, suggests potential applications as a prodrug and as an intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential biological activities of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of its key characteristics in a structured format. Furthermore, this document explores its potential antioxidant and anti-inflammatory properties through a proposed signaling pathway.

Chemical and Physical Properties

This compound (CAS No. 27727-37-3) is an organic compound with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1][2] While specific experimental data for some physical properties are not widely reported, its characteristics can be inferred from its structure and data on related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 27727-37-3 | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF), slightly soluble in water (predicted). | [3] |

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective methods: Fischer esterification and Williamson ether synthesis-like reaction.

Method 1: Fischer Esterification

This common method involves the acid-catalyzed reaction of 4-hydroxyphenylacetic acid with benzyl alcohol.[1] The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester.[1]

Materials:

-

4-Hydroxyphenylacetic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as toluene.

-

Add an excess of benzyl alcohol (1.5-2 equivalents).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Method 2: Reaction of Sodium 4-hydroxyphenylacetate with Benzyl Chloride

This method involves the reaction of the sodium salt of 4-hydroxyphenylacetic acid with benzyl chloride in an aprotic solvent.[1]

Materials:

-

4-Hydroxyphenylacetic acid

-

Sodium hydroxide (NaOH) or sodium hydride (NaH)

-

Benzyl chloride

-

Dry N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Add a solution of sodium hydroxide (1 equivalent) in water or methanol and stir to form the sodium salt of 4-hydroxyphenylacetic acid. Alternatively, for an anhydrous reaction, suspend 4-hydroxyphenylacetic acid in a dry aprotic solvent like DMF and add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

If a protic solvent was used to form the salt, remove the solvent under reduced pressure.

-

To the sodium 4-hydroxyphenylacetate, add a dry aprotic solvent such as DMF.

-

Add benzyl chloride (1.1 equivalents) to the mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.40-7.25 (m, 5H, Ar-H of benzyl group)

-

δ 7.10 (d, J = 8.0 Hz, 2H, Ar-H ortho to CH₂)

-

δ 6.75 (d, J = 8.0 Hz, 2H, Ar-H ortho to OH)

-

δ 5.15 (s, 2H, -OCH₂Ph)

-

δ 4.90 (s, 1H, -OH, broad)

-

δ 3.60 (s, 2H, -CH₂COO-)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 172.0 (C=O)

-

δ 155.0 (C-OH)

-

δ 135.5 (quaternary Ar-C of benzyl group)

-

δ 130.5 (Ar-C ortho to CH₂)

-

δ 128.5 (Ar-C of benzyl group)

-

δ 128.0 (Ar-C of benzyl group)

-

δ 127.0 (quaternary Ar-C)

-

δ 115.5 (Ar-C ortho to OH)

-

δ 67.0 (-OCH₂Ph)

-

δ 41.0 (-CH₂COO-)

-

-

IR (KBr, cm⁻¹):

-

3400-3200 (broad, O-H stretch)

-

3100-3000 (C-H stretch, aromatic)

-

2950-2850 (C-H stretch, aliphatic)

-

1735-1715 (C=O stretch, ester)

-

1610, 1515, 1450 (C=C stretch, aromatic)

-

1250-1200 (C-O stretch, ester and phenol)

-

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively studied; however, its phenolic structure suggests potential antioxidant and anti-inflammatory properties.[1] Phenolic compounds are known to act as antioxidants by scavenging free radicals and modulating cellular signaling pathways involved in inflammation.

Potential Antioxidant and Anti-inflammatory Signaling Pathway

A plausible mechanism of action for this compound involves the modulation of key inflammatory and antioxidant pathways. The phenolic hydroxyl group is crucial for its antioxidant activity, enabling it to donate a hydrogen atom to neutralize reactive oxygen species (ROS). This action can help mitigate oxidative stress, a key contributor to inflammation.

Furthermore, phenolic compounds can influence inflammatory signaling cascades. One such pathway involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of signaling molecules such as nuclear factor-kappa B (NF-κB). By inhibiting these pathways, this compound could potentially reduce the production of inflammatory mediators like prostaglandins and cytokines.

Caption: Proposed mechanism of this compound's antioxidant and anti-inflammatory action.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is outlined below. This workflow is applicable to both the Fischer esterification and the benzyl chloride methods, with minor variations in the reaction setup.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

This compound is a versatile molecule with significant potential. The synthetic routes described, primarily Fischer esterification and reaction with benzyl chloride, offer viable methods for its preparation in a laboratory setting. While comprehensive data on its physical and biological properties are still emerging, its structural characteristics strongly suggest potential as an antioxidant and anti-inflammatory agent. Further research is warranted to fully elucidate its pharmacological profile and explore its applications in drug development and materials science. This guide provides a foundational resource for researchers and scientists interested in the synthesis and properties of this promising compound.

References

An In-depth Technical Guide to Benzyl 2-(4-hydroxyphenyl)acetate (CAS: 27727-37-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(4-hydroxyphenyl)acetate is an aromatic ester with the chemical formula C₁₅H₁₄O₃.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential biological activities. While research on this specific compound is limited, this guide consolidates available information and provides context based on structurally related compounds. It is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis. The document includes detailed experimental protocols for common synthesis and analysis techniques, tabulated quantitative data for easy reference, and visualizations of relevant chemical pathways and workflows.

Chemical and Physical Properties

This compound is an organic compound featuring a benzyl group esterified with 4-hydroxyphenylacetic acid.[1] Its structure combines aromatic rings with hydroxyl and ester functional groups, suggesting potential for various chemical reactions and biological interactions.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 27727-37-3 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | (p-Hydroxyphenyl)acetic Acid Benzyl Ester, 4-Hydroxy-benzeneacetic Acid Phenylmethyl Ester | [1] |

| SMILES | C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O | [1] |

| Melting Point | 92 °C |

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, primarily esterification and transesterification.[1]

Synthesis via Esterification

This is a common method involving the reaction of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst.[1]

Experimental Protocol: Fischer Esterification of 4-hydroxyphenylacetic acid with Benzyl Alcohol

-

Materials: 4-hydroxyphenylacetic acid, benzyl alcohol, sulfuric acid (concentrated), and an appropriate solvent (e.g., toluene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of 4-hydroxyphenylacetic acid and benzyl alcohol in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Purification:

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

-

Synthesis via Transesterification

This method involves the reaction of sodium 4-hydroxyphenylacetate with benzyl chloride in an aprotic solvent.[1]

Experimental Protocol: Transesterification using Benzyl Chloride

-

Materials: Sodium 4-hydroxyphenylacetate, benzyl chloride, and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Dissolve sodium 4-hydroxyphenylacetate in DMF in a round-bottom flask.

-

Add an equimolar amount of benzyl chloride to the solution.

-

Heat the reaction mixture with stirring.

-

Monitor the reaction by TLC.

-

-

Purification:

-

After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization as needed.

-

Spectral Data

Table 2: Expected Spectral Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons of both the benzyl and hydroxyphenyl rings, a singlet for the benzylic methylene protons (-CH₂-), and a singlet for the methylene protons of the acetate group (-CH₂-COO-). The phenolic hydroxyl proton will also be present. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, and the benzylic and acetate methylene carbons. |

| FT-IR (cm⁻¹) | A strong absorption band for the ester carbonyl (C=O) stretch (around 1735 cm⁻¹), C-O stretching bands, O-H stretching for the phenolic hydroxyl group (broad, around 3300 cm⁻¹), and bands characteristic of the aromatic rings. |

| Mass Spec (m/z) | A molecular ion peak at approximately 242.27. Common fragmentation patterns for benzyl esters include the loss of the benzyl group (C₇H₇⁺, m/z 91) and the tropylium ion. |

Biological Activity

The biological activity of this compound has not been extensively studied. However, its structural similarity to other phenolic compounds and benzyl derivatives suggests potential antioxidant, anti-inflammatory, and antimicrobial properties.[1]

Potential Antioxidant Activity

Phenolic compounds are known for their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of this compound is a key feature that may confer antioxidant properties.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add a small volume of each dilution.

-

Add a solution of DPPH in methanol to each well.

-

Incubate the plate in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

Potential Anti-inflammatory Activity

Some benzyl derivatives and phenolic compounds have demonstrated anti-inflammatory effects. This activity can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide Inhibition Assay

-

Principle: This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.

-

Procedure:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treat the cells with various concentrations of the test compound for a short pre-incubation period.

-

Stimulate the cells with LPS to induce inflammation and NO production.

-

After a 24-hour incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

-

Calculate the percentage of NO inhibition and the IC₅₀ value.

-

Potential Antimicrobial Activity

The antimicrobial potential can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

-

Procedure:

-

Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions for the microorganism.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Mechanism of Action and Metabolism

The specific mechanism of action for this compound has not been documented.[1] However, it is plausible that it may act as a prodrug for 4-hydroxyphenylacetic acid (4-HPA), a known metabolite with potential therapeutic effects.[1] The ester linkage could be cleaved by esterase enzymes in the body to release 4-HPA and benzyl alcohol.

The metabolic fate of the released benzyl alcohol would likely follow its known pathway, involving oxidation to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Potential Applications

The unique structure of this compound suggests several potential applications in research and development:[1]

-

Prodrug Development: As a potential prodrug for 4-hydroxyphenylacetic acid, it could be investigated for controlled release applications.[1]

-

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules due to its reactive hydroxyl and ester groups.[1]

-

Flavor and Fragrance: Its aromatic nature suggests potential use in the flavor and fragrance industry.[1]

-

Liquid Crystals: The rigid structure of the molecule makes it a candidate for research in the field of liquid crystal materials.[1]

Conclusion

This compound is a compound with interesting potential stemming from its chemical structure. While specific research on this molecule is limited, this guide provides a comprehensive starting point for researchers by summarizing its known properties, outlining detailed experimental protocols for its synthesis and potential biological evaluation, and postulating its metabolic fate. Further investigation is warranted to fully elucidate its biological activities and potential therapeutic applications. This guide serves as a foundational resource to facilitate and inspire future research in this area.

References

physical and chemical properties of Benzyl 2-(4-hydroxyphenyl)acetate

An In-depth Technical Guide to Benzyl 2-(4-hydroxyphenyl)acetate

Abstract

This compound is an aromatic ester with the molecular formula C₁₅H₁₄O₃. Characterized by a benzyl group ester-linked to a 4-hydroxyphenylacetic acid moiety, this compound holds interest in pharmaceutical and materials science research. Its structural features, including a reactive hydroxyl group and an ester linkage, make it a versatile intermediate in organic synthesis. Notably, it is explored as a potential prodrug for 4-hydroxyphenylacetic acid, a compound with known biological activities. Research also suggests potential applications leveraging its aromatic structure in the development of novel liquid crystals. This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, potential biological significance, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is classified as an aromatic ester. The presence of both a phenolic hydroxyl group and a benzyl ester functional group dictates its chemical reactivity and physical characteristics.[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 27727-37-3[2] |

| Molecular Formula | C₁₅H₁₄O₃[1][2] |

| Molecular Weight | 242.27 g/mol [2] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O[2] |

| InChI | InChI=1S/C15H14O3/c16-14-8-6-12(7-9-14)10-15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2[2] |

| InChIKey | IUGQFMIATSVYLK-UHFFFAOYSA-N[2] |

| Synonyms | (p-Hydroxyphenyl)acetic Acid Benzyl Ester, Benzyl 4-Hydroxyphenylacetate, 4-Hydroxy-benzeneacetic Acid Phenylmethyl Ester[2] |

Physicochemical Properties

Experimental data on the physical properties of this compound are not extensively reported. The values presented below are primarily computed properties from publicly available chemical databases.

| Property | Value | Notes |

| XLogP3 | 2.8 | Computed |

| Polar Surface Area | 46.5 Ų | Computed |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. |

Synthesis and Experimental Protocols

This compound can be synthesized through standard organic chemistry reactions. The most common methods involve the formation of an ester bond between 4-hydroxyphenylacetic acid and benzyl alcohol.[1]

Synthesis Methodologies

-

Fischer Esterification: This acid-catalyzed method involves the direct reaction of 4-hydroxyphenylacetic acid with benzyl alcohol. The reaction is typically heated under reflux to drive the equilibrium towards the product.[1]

-

Transesterification/Alkylation: An alternative route involves the reaction of a salt of the carboxylic acid, such as sodium 4-hydroxyphenylacetate, with benzyl chloride or benzyl bromide in an aprotic solvent like dimethylformamide (DMF).[1]

General Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound via Fischer Esterification.

Materials:

-

4-Hydroxyphenylacetic acid (1.0 eq)

-

Benzyl alcohol (~10 eq, used as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask, add 4-hydroxyphenylacetic acid and an excess of benzyl alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (typically 100-120 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.

Spectroscopic Analysis

Specific experimental spectral data for this compound is not widely published. The following table summarizes the expected characteristic signals based on its chemical structure and data from analogous compounds like benzyl acetate.[3]

| Spectroscopy | Expected Signals |

| ¹H-NMR | ~9-10 ppm: Singlet, 1H (phenolic -OH)~7.3 ppm: Multiplet, 5H (benzyl aromatic C-H)~7.1 ppm: Doublet, 2H (aromatic C-H ortho to CH₂)~6.7 ppm: Doublet, 2H (aromatic C-H ortho to OH)~5.1 ppm: Singlet, 2H (benzyl -CH₂-O)~3.6 ppm: Singlet, 2H (-CH₂-C=O) |

| ¹³C-NMR | ~172 ppm: Ester Carbonyl (C=O)~156 ppm: Aromatic C-OH~136 ppm: Aromatic C-ipso (benzyl ring)~130 ppm: Aromatic C-H (para to OH)~128 ppm: Aromatic C-H (benzyl ring)~125 ppm: Aromatic C-ipso (phenylacetate ring)~115 ppm: Aromatic C-H (ortho to OH)~67 ppm: Benzyl Methylene (-CH₂-O)~41 ppm: Methylene (-CH₂-C=O) |

| IR (cm⁻¹) | 3400-3200 (broad): O-H stretch (phenol)3100-3000: Aromatic C-H stretch~1735: C=O stretch (ester)[3]~1250: C-O stretch (ester)[3] |

| Mass Spec (EI) | m/z 242: Molecular Ion (M⁺)m/z 151: [M - C₇H₇]⁺ (loss of benzyl group)m/z 107: [C₇H₇O]⁺ (hydroxytropylium ion)m/z 91: [C₇H₇]⁺ (tropylium ion, base peak)[3] |

Biological Activity and Potential Applications

Research into this compound is limited, but its structure suggests several areas of application in drug development and materials science.[1]

-

Prodrug Development: The benzyl ester can function as a protecting group that is susceptible to cleavage by esterase enzymes in the body. This makes it a potential prodrug for 4-hydroxyphenylacetic acid (4-HPA), a compound noted for its potential therapeutic effects.[1] This strategy can be used to improve the bioavailability or modify the release profile of the active agent.

-

Synthetic Intermediate: With reactive hydroxyl and ester groups, it serves as a useful building block in organic synthesis for creating more complex molecules.[1] It is known as an intermediate in the preparation of Camostat metabolites, which are relevant in pharmaceutical research.[4]

-

Potential Bioactivity: While specific studies are scarce, the parent compound 4-HPA and its derivatives are known to possess antioxidant properties due to the phenolic hydroxyl group's ability to scavenge free radicals.[1] Anti-inflammatory and antimicrobial activities have also been suggested for related compounds.[1]

-

Liquid Crystals: The rigid aromatic structure of the molecule makes it a candidate for investigation in the field of liquid crystal materials.[1]

Safety and Handling

General Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and potential applications, particularly as a synthetic intermediate and a prodrug candidate. While comprehensive experimental data on its physical and biological properties are still emerging, its structural characteristics provide a strong basis for its exploration in medicinal chemistry and materials science. This guide summarizes the current knowledge to support and encourage further research and development involving this promising molecule.

References

An In-Depth Technical Guide to Benzyl 2-(4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure and properties of Benzyl 2-(4-hydroxyphenyl)acetate, a compound of interest in various scientific fields.

Molecular and Physicochemical Data

This compound is an organic compound with the molecular formula C15H14O3.[1] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C15H14O3 | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 27727-37-3 | [1][2][3] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O | [1][2] |

Molecular Structure

The structure of this compound consists of a benzyl ester of 4-hydroxyphenylacetic acid. This unique combination of a benzene ring, an acetate group, and a hydroxyl group contributes to its distinct chemical properties and potential biological activities.

References

- 1. Buy this compound | 27727-37-3 [smolecule.com]

- 2. This compound | C15H14O3 | CID 11107524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:27727-37-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound price & availability - MOLBASE [molbase.com]

- 5. Benzyl 2-hydroxyphenylacetate | C15H14O3 | CID 15525522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Benzyl 2-(4-hydroxyphenyl)acetate (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ).[1] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This information is intended to serve as a valuable reference for researchers involved in the synthesis, identification, and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH |

| ~7.30 - 7.40 | Multiplet | 5H | C₆H₅ -CH₂ |

| ~7.10 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to CH₂) |

| ~6.75 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to OH) |

| ~5.15 | Singlet | 2H | -O-CH₂ -Ph |

| ~3.60 | Singlet | 2H | Ar-CH₂ -COO- |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C =O (Ester) |

| ~156.0 | C -OH (Aromatic) |

| ~136.0 | Quaternary C (Benzyl) |

| ~130.0 | C -H (Aromatic) |

| ~128.5 | C -H (Aromatic, Benzyl) |

| ~128.0 | C -H (Aromatic, Benzyl) |

| ~126.0 | Quaternary C (Aromatic) |

| ~115.5 | C -H (Aromatic) |

| ~67.0 | -O-C H₂-Ph |

| ~41.0 | Ar-C H₂-COO- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Phenol) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| 1610, 1515, 1450 | Medium to Strong | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1170 | Strong | C-O Stretch (Phenol) |

Mass Spectrometry (MS)

| m/z | Predicted Fragment |

| 242 | [M]⁺ (Molecular Ion) |

| 108 | [HO-C₆H₄-CH₂]⁺ |

| 107 | [HO-C₆H₄-CH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the solution height in the NMR tube is approximately 4-5 cm.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat (for oils): Place a small drop of the sample directly between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place in a solution cell.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample holder (or pure solvent).

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization Energy: Typically 70 eV for EI.

-

Mass Range: Scan a mass-to-charge (m/z) range from approximately 40 to 400 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Solubility Profile of Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(4-hydroxyphenyl)acetate is an aromatic ester of significant interest in various scientific fields, including pharmaceuticals and organic synthesis.[1] Its utility as an intermediate, potential prodrug, and a subject of study for its antioxidant and anti-inflammatory properties necessitates a thorough understanding of its physicochemical characteristics, particularly its solubility in different solvent systems.[1] This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and logical workflows to guide laboratory practices.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide infers a qualitative solubility profile based on its structural components—a benzyl ester and a phenolic hydroxyl group—and the known solubility of related compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | PubChem[2] |

| Molecular Weight | 242.27 g/mol | PubChem[2] |

| Melting Point | 92-94 °C | ChemicalBook[3] |

| Predicted Boiling Point | 394.0 ± 22.0 °C | ChemicalBook[3] |

| Predicted Density | 1.203 ± 0.06 g/cm³ | ChemicalBook[3] |

| Appearance | Solid | Inferred from melting point |

Inferred Solubility Profile

The solubility of this compound is dictated by the interplay of its polar phenolic hydroxyl group and its largely non-polar benzyl and phenylacetate moieties. The ester group itself contributes some polarity. This structure suggests that the compound will exhibit a range of solubilities in organic solvents and limited solubility in water.

Based on the general principle of "like dissolves like" and data for structurally similar compounds, the following qualitative solubility profile at ambient temperature (approximately 20-25°C) is proposed.

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polar aprotic nature of DMSO can effectively solvate both the polar hydroxyl group and the aromatic rings. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in slightly lower, but still significant, solubility. | |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can hydrogen bond with the phenolic hydroxyl and ester groups of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic compounds containing polar functional groups.[4] | |

| Water | Sparingly Soluble / Insoluble | The large non-polar surface area of the benzyl and phenyl groups is expected to dominate, leading to low aqueous solubility. | |

| Non-Polar Aromatic | Toluene | Moderately Soluble | The aromatic rings of toluene can interact favorably with the phenyl and benzyl groups of the solute via π-π stacking. |

| Benzene | Moderately Soluble | Similar to toluene, benzene should be a reasonably good solvent. | |

| Ethers | Diethyl Ether | Slightly Soluble / Insoluble | Diethyl ether is a relatively non-polar solvent and may not effectively solvate the polar hydroxyl group. |

| Tetrahydrofuran (THF) | Moderately Soluble | THF is more polar than diethyl ether and is generally a better solvent for a wider range of organic compounds. | |

| Halogenated | Dichloromethane (DCM) | Soluble | DCM is a good solvent for many organic solids. |

| Chloroform | Soluble | Similar to DCM, chloroform is a versatile solvent for organic compounds. | |

| Non-Polar Aliphatic | n-Hexane | Insoluble | The significant difference in polarity between the solute and hexane will likely result in very poor solubility. |

| Cyclohexane | Insoluble | Similar to n-hexane, cyclohexane is a non-polar solvent and is not expected to dissolve the compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental methods are widely accepted and can be readily implemented in a laboratory setting.

Visual (Qualitative) Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Methodology:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

-

After each addition, vortex or agitate the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for the complete dissolution of the solid.

-

Classify the solubility as:

-

Soluble: Dissolves completely.

-

Slightly Soluble: A significant portion of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

Shake-Flask Method for Quantitative Solubility Determination

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

A selection of analytical grade solvents

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical technique (e.g., UV-Vis spectrophotometer).

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated HPLC or UV-Vis method against a standard curve.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizations

The following diagrams illustrate the logical workflow for solubility testing and the experimental setup for the shake-flask method.

Conclusion

While experimentally determined quantitative solubility data for this compound are scarce in the literature, a reliable qualitative profile can be inferred from its chemical structure. For researchers, scientists, and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. The successful application of these methods will enable the effective use of this compound in various research and development endeavors.

References

The Synthetic Versatility of Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide for Researchers

Introduction

Benzyl 2-(4-hydroxyphenyl)acetate, a benzylic ester of 4-hydroxyphenylacetic acid, is a valuable and versatile intermediate in the field of organic synthesis. Its chemical structure, featuring a reactive phenolic hydroxyl group, a cleavable benzyl ester, and an activated methylene group, makes it a strategic building block for the synthesis of a wide range of more complex molecules. This technical guide provides an in-depth overview of the synthesis of this compound and explores its potential applications, particularly as a precursor to bioactive isoflavones and as an intermediate in the synthesis of pharmaceutical agents like Camostat analogues. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in their synthetic endeavors.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst. Another viable method is the transesterification reaction between sodium 4-hydroxyphenylacetate and benzyl chloride.

Experimental Protocol: Fischer Esterification

This protocol describes a representative procedure for the synthesis of this compound via Fischer esterification.

Reaction Scheme:

Figure 1: Fischer Esterification Synthesis.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| 4-Hydroxyphenylacetic acid | 152.15 | 15.2 g | 0.10 |

| Benzyl alcohol | 108.14 | 16.2 mL (17.0 g) | 0.16 |

| Concentrated Sulfuric Acid | 98.08 | 1 mL | - |

| Toluene | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Ethyl Acetate | - | For extraction | - |

| Hexane | - | For extraction | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxyphenylacetic acid (15.2 g, 0.10 mol), benzyl alcohol (16.2 mL, 0.16 mol), and toluene (100 mL).

-

Slowly add concentrated sulfuric acid (1 mL) to the stirred mixture.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the theoretical amount of water has been collected (approximately 1.8 mL), or when the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a solid.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| CAS Number | 27727-37-3 |

| Appearance | White to off-white solid |

| Predicted ¹H NMR | δ 7.30-7.40 (m, 5H, Ar-H of benzyl), 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 3.55 (s, 2H, -CH₂-COO), ~5.0 (br s, 1H, -OH) |

| Predicted ¹³C NMR | δ 172.5 (C=O), 155.0 (C-OH), 136.0 (Ar-C), 130.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-C), 115.5 (Ar-CH), 67.0 (-CH₂-Ph), 40.5 (-CH₂-COO) |

| Typical IR (cm⁻¹) | 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 1735 (C=O ester stretch), 1600, 1500 (Ar C=C stretch), 1250 (C-O stretch) |

Potential Applications in Organic Synthesis

Precursor to Deoxybenzoins for Isoflavone Synthesis

Isoflavones are a class of naturally occurring compounds with significant biological activities. A common synthetic route to isoflavones is through the cyclization of 2-hydroxydeoxybenzoins. This compound can serve as a key precursor to a deoxybenzoin intermediate through a Fries rearrangement.

Proposed Synthetic Pathway:

The Fries rearrangement of this compound, catalyzed by a Lewis acid such as aluminum chloride, is expected to yield a mixture of ortho and para acylated products. The desired ortho-acylated product, a 2-hydroxydeoxybenzoin, can then be cyclized to form an isoflavone, such as daidzein, by reaction with a one-carbon source like N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Figure 2: Proposed synthesis of Daidzein.

Representative Experimental Protocol: Fries Rearrangement

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent (e.g., nitrobenzene or carbon disulfide) at 0 °C, slowly add this compound (1 equivalent).

-

The reaction mixture is then heated to a specific temperature to control the regioselectivity (lower temperatures favor the para product, while higher temperatures favor the ortho product). For the synthesis of the 2-hydroxydeoxybenzoin, a higher temperature (e.g., 120-160 °C) would be employed.

-

After the reaction is complete (monitored by TLC), the mixture is cooled and carefully poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

-

The ortho and para isomers are separated by column chromatography.

Intermediate in the Synthesis of Camostat Analogues

This compound is reported to be an intermediate in the preparation of Camostat metabolites. Camostat is a serine protease inhibitor, and its analogues are of interest for various therapeutic applications. A plausible synthetic route to Camostat analogues involves the initial deprotection of the benzyl ester, followed by coupling reactions.

Proposed Synthetic Workflow:

Figure 3: Proposed workflow for Camostat analogue synthesis.

Synthetic Steps Outline:

-

Debenzylation: The benzyl ester of this compound is cleaved, typically by catalytic hydrogenation (e.g., H₂ over Pd/C), to yield 4-hydroxyphenylacetic acid.

-

Side-chain Esterification: The resulting carboxylic acid is then esterified with a suitable side chain, for example, N,N-dimethyl-2-chloroacetamide, to introduce the desired functional group at the carboxylic acid position.

-

Final Coupling: The phenolic hydroxyl group of the intermediate is then esterified with 4-guanidinobenzoic acid to yield the final Camostat analogue.

Other Potential Applications

-

Prodrug Development: The benzyl ester moiety can be enzymatically cleaved in vivo, suggesting that this compound could be developed as a prodrug of 4-hydroxyphenylacetic acid, which has potential therapeutic activities.

-

Flavor and Fragrance Industry: Due to its aromatic nature, this compound has potential applications as a component in fragrances and flavorings.

-

Liquid Crystals: The rigid, aromatic structure of this compound makes it a candidate for research in the field of liquid crystal materials.

Conclusion

This compound is a readily accessible and highly functionalized molecule with significant potential in organic synthesis. Its utility as a precursor for the synthesis of bioactive isoflavones via deoxybenzoin intermediates, and as a building block for pharmaceutical agents like Camostat analogues, highlights its importance. The synthetic pathways and representative protocols outlined in this guide are intended to provide a solid foundation for researchers to explore and exploit the full synthetic potential of this versatile compound. Further research into its applications is likely to uncover new and valuable transformations, solidifying its role as a key intermediate in the synthesis of complex organic molecules.

The Strategic Role of Benzyl 2-(4-hydroxyphenyl)acetate in Isoflavone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones, a class of polyphenolic compounds predominantly found in legumes, have garnered significant scientific interest due to their diverse biological activities, including estrogenic, antioxidant, and anticancer properties. This has propelled the demand for efficient and scalable synthetic routes to access these molecules for further investigation and drug development. A key strategic precursor in the synthesis of many isoflavones is Benzyl 2-(4-hydroxyphenyl)acetate. Its chemical structure provides a foundational B-ring and the adjacent benzylic carbon, which are essential for constructing the characteristic 3-phenylchromen-4-one core of isoflavones. This technical guide provides an in-depth overview of the synthetic pathways leveraging this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the field.

The Deoxybenzoin Pathway: A Central Synthetic Route

The most prominent and widely utilized method for the synthesis of isoflavones from this compound is the deoxybenzoin pathway.[1] This pathway is characterized by two principal transformations: the formation of a 2-hydroxyphenyl benzyl ketone (a deoxybenzoin) intermediate, followed by a cyclization reaction to yield the final isoflavone structure.[2]

Overall Synthetic Workflow

The synthesis commences with a Friedel-Crafts acylation reaction between a substituted phenol (providing the A-ring of the isoflavone) and this compound or its corresponding acid chloride. This step forms the critical deoxybenzoin intermediate. The subsequent cyclization of the deoxybenzoin is typically achieved using a formylating agent, which introduces the C2 carbon of the chromenone ring, leading to the isoflavone core.

References

The Biological Versatility of Benzyl 2-(4-hydroxyphenyl)acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzyl 2-(4-hydroxyphenyl)acetate and its derivatives represent a significant branch of the homoisoflavonoid family, a class of natural compounds lauded for their diverse and potent biological activities. This technical guide delves into the core pharmacological properties of these compounds, presenting a comprehensive overview of their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential. The information herein is curated to support further research and development in the pursuit of novel therapeutic agents.

Core Biological Activities: A Quantitative Overview

The biological efficacy of this compound derivatives, as part of the broader homoisoflavonoid class, has been quantified across numerous studies. The following tables summarize key findings in the areas of antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities, providing a comparative landscape of their potential.

Table 1: Antioxidant Activity of Homoisoflavonoid Derivatives

The antioxidant capacity of these compounds is frequently evaluated by their ability to scavenge free radicals, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay being a common method. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound/Extract | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Ref. (µg/mL) | Source |

| Rutin | DPPH | 10 | - | - | [1] |

| Quercetin | DPPH | 20 | - | - | [1] |

| 5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-one | DPPH | 30 | - | - | [1] |

| 2-Hydroxy benzyl hydrazide derivative (C-7) | DPPH | 81.28 | Ascorbic Acid | 30.20 | [2] |

| 2-Hydroxy benzyl hydrazide derivative (C-2) | DPPH | 85.64 | Ascorbic Acid | 30.20 | [2] |

Table 2: Anti-inflammatory Activity of Homoisoflavonoid and Flavonoid Derivatives

The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or enzymes such as cyclooxygenase (COX).

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 of Ref. (µM) | Source |

| Apigenin | β-glucuronidase release inhibition | 2.8 ± 0.1 | - | - | [3] |

| Apigenin | Lysozyme release inhibition | 17.7 ± 1.9 | - | - | [3] |

| 2'-Hydroxygenistein | β-glucuronidase release inhibition | 5.9 ± 1.4 | - | - | [3] |

| 2'-Hydroxygenistein | Lysozyme release inhibition | 9.7 ± 3.5 | - | - | [3] |

| Apigenin | Superoxide anion generation | 3.4 ± 0.3 | - | - | [3] |

| Daidzein | Superoxide anion generation | 25.1 ± 5.0 | - | - | [3] |

| Apigenin | NO Production in RAW 264.7 cells | 10.7 ± 0.1 | - | - | [3] |

| Genistein | NO Production in N9 microglial cells | 13.9 ± 1.1 | - | - | [3] |

Table 3: Antimicrobial Activity of Flavonoid and Homoisoflavonoid Derivatives

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC of Ref. (µg/mL) | Source |

| Kaempferol 3-O-α-l-(2‴,4‴-di-E-p-coumaroyl)-rhamnoside | Staphylococcus aureus (MRSA) | 0.5 - 2.0 | Tetracycline | - | [4][5] |

| Luteolin | Mycobacterium tuberculosis | 25 | - | - | [4][5] |

| Quercetin | Mycobacterium tuberculosis | 50 | - | - | [4][5] |

| Chlorinated Chalcone (Compound 10) | Staphylococcus aureus strains | 31.25 | - | - | [6] |

| 2-Hydroxy benzyl hydrazide derivative (C-7) | Staphylococcus aureus | - | Ciprofloxacin | - | [2] |

| 2-Hydroxy benzyl hydrazide derivative (C-7) | Escherichia coli | - | Ciprofloxacin | - | [2] |

Note: For the 2-Hydroxy benzyl hydrazide derivative (C-7), the source indicates a larger zone of inhibition compared to the reference drug, signifying potent activity, but does not provide a specific MIC value.[2]

Table 4: Cytotoxic Activity of Homoisoflavonoid and Flavonoid Derivatives against Cancer Cell Lines

The cytotoxic or anti-proliferative activity is typically expressed as the IC50 value, the concentration of a compound that inhibits the growth of cancer cells by 50%.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 of Ref. (µM) | Source |

| Xanthohumol | MV-4-11 (Leukemia) | 8.07 ± 0.52 | Cisplatin | - | [7] |

| Aurone derivative | MV-4-11 (Leukemia) | 7.45 ± 0.87 | Cisplatin | - | [7] |

| Xanthohumol | Du145 (Prostate) | - | Cisplatin | - | [7] |

| Aurone derivative | Du145 (Prostate) | 14.71 ± 4.42 | Cisplatin | - | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the fundamental experimental protocols for assessing the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the core compound, this compound, can be achieved through several established methods:

-

Esterification: This common method involves the reaction of 4-hydroxyphenylacetic acid with benzyl alcohol. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating under reflux.[8]

-

Transesterification: An alternative route involves the use of benzyl chloride and sodium 4-hydroxyphenylacetate. This reaction is generally performed in an aprotic solvent like dimethylformamide (DMF).[8]

Derivatives can be synthesized by utilizing substituted variants of the starting materials in these reactions.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging ability of a compound.

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Create serial dilutions of the test compounds and the positive control.

-

In a 96-well microplate, add a specific volume of the DPPH working solution to an equal volume of each sample dilution.[9]

-

Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

-

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated immune cells.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in a suitable medium and seed them in a 96-well plate.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

-

Nitrite Quantification (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature to allow for color development.

-

Measure the absorbance at approximately 540 nm.

-

-

Data Calculation:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is determined from the standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is then determined.

-

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.

Protocol:

-

Preparation:

-

Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well of the microplate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

Signaling Pathways and Experimental Workflows

To visualize the complex biological interactions and experimental processes, the following diagrams have been generated using the DOT language.

Diagram 1: General Experimental Workflow for Biological Activity Screening

Caption: Workflow for synthesis, screening, and analysis of derivatives.

Diagram 2: Simplified PI3K/Akt Signaling Pathway Modulation by Flavonoids

Caption: Flavonoid derivatives can inhibit the PI3K/Akt pathway.

Diagram 3: Simplified MAPK/ERK Signaling Pathway Modulation by Flavonoids

Caption: Flavonoid derivatives can modulate the MAPK/ERK signaling cascade.

Conclusion and Future Directions

The presented data underscores the significant therapeutic potential of this compound derivatives and the broader class of homoisoflavonoids. Their multifaceted biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, position them as promising candidates for further drug development.

Future research should focus on:

-

Systematic Synthesis and Screening: A more targeted synthesis of a library of this compound derivatives and their comprehensive screening will be crucial to establish clear structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these specific derivatives will provide a deeper understanding of their therapeutic potential and potential side effects.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic promise of these compounds into clinical applications.

References

- 1. Quantitative analysis of flavonols, flavonol glycoside and homoisoflavonoids in Polygonatum verticillatum using UHPLC-DAD-QTOF-IMS and evaluation of their antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Anti-inflammatory flavonoids and pterocarpanoid from Crotalaria pallida and C. assamica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Buy this compound | 27727-37-3 [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide to its Potential as a Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(4-hydroxyphenyl)acetate is an aromatic ester with significant potential as a prodrug for the therapeutically active metabolite, 4-hydroxyphenylacetic acid (4-HPA). 4-HPA has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, proposed mechanism of action as a prodrug, and the biological activities of its active metabolite. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed experimental protocols and structured data to facilitate further investigation into this promising compound.

Introduction

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active agents, such as poor solubility, limited permeability, and rapid metabolism. This compound is a benzyl ester of 4-hydroxyphenylacetic acid (4-HPA). The core concept behind its use as a prodrug lies in the enzymatic cleavage of the benzyl ester bond in vivo, releasing the active 4-HPA.[1] 4-HPA is a known metabolite of acetaminophen and has been the subject of research for its potential therapeutic applications.[1]

This guide will delve into the technical aspects of this compound, providing a foundation for its evaluation as a viable prodrug candidate.

Physicochemical Properties

A clear understanding of the physicochemical properties of a prodrug is crucial for formulation and delivery studies.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 27727-37-3 | [2] |

| SMILES | C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O | [2] |

| Computed XLogP3 | 2.8 | [2] |

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The most common methods are esterification and transesterification.[1]

Experimental Protocol: Fischer Esterification

This method involves the direct esterification of 4-hydroxyphenylacetic acid with benzyl alcohol in the presence of an acid catalyst.

Materials:

-

4-hydroxyphenylacetic acid

-

Benzyl alcohol

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene or a similar aprotic solvent capable of forming an azeotrope with water

-

Dean-Stark apparatus

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as toluene.

-

Add an excess of benzyl alcohol (1.5-2 equivalents) to the solution.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Heat the reaction mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Experimental Protocol: Williamson Ether Synthesis-like Reaction (Transesterification)

This method utilizes the sodium salt of 4-hydroxyphenylacetic acid and benzyl chloride.

Materials:

-

4-hydroxyphenylacetic acid

-

Sodium hydroxide (NaOH) or sodium methoxide (NaOMe)

-

Benzyl chloride

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Dichloromethane or Ethyl acetate for extraction

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Prepare the sodium salt of 4-hydroxyphenylacetic acid by reacting it with one equivalent of sodium hydroxide or sodium methoxide in a suitable solvent and then removing the solvent.

-

Dissolve the sodium 4-hydroxyphenylacetate in a polar aprotic solvent like DMF.

-

Add benzyl chloride (1-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain this compound.

Prodrug Concept and Mechanism of Action

The primary rationale for using this compound is to improve the delivery and pharmacokinetic profile of the active drug, 4-hydroxyphenylacetic acid.

Prodrug Activation: Enzymatic Hydrolysis

It is hypothesized that upon administration, the benzyl ester bond of this compound is cleaved by ubiquitous esterases present in the plasma and various tissues, such as the liver and small intestine, to release 4-hydroxyphenylacetic acid and benzyl alcohol.[1] Studies on similar compounds like benzyl acetate and benzyl salicylates have shown that they are readily hydrolyzed by carboxylesterases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Isoflavones using Benzyl 2-(4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of isoflavones, a significant class of phytoestrogens with diverse pharmacological activities. The synthetic strategy focuses on utilizing Benzyl 2-(4-hydroxyphenyl)acetate as a key starting material. The primary pathway involves a multi-step process: initial deprotection of the benzyl ester to yield 4-hydroxyphenylacetic acid, followed by a Friedel-Crafts acylation with a phenolic substrate to form a 2-hydroxydeoxybenzoin intermediate. This intermediate is then cyclized to the isoflavone core. An alternative, more efficient one-pot synthesis protocol is also presented. Quantitative data from relevant literature are summarized in tables for easy comparison, and key experimental workflows and biological signaling pathways are visualized using diagrams.

Overall Synthetic Strategy

The synthesis of isoflavones from this compound primarily follows the deoxybenzoin route. This involves two main approaches: a stepwise synthesis, which allows for the isolation of intermediates, and a more streamlined one-pot synthesis. The synthesis of Daidzein is presented as a representative example.

Experimental Protocols

Protocol 1: Stepwise Synthesis of Daidzein

This protocol involves three distinct steps: deprotection of the starting material, formation of the deoxybenzoin intermediate, and the final cyclization to the isoflavone.

Step 1: Deprotection of this compound

This step removes the benzyl protecting group to yield the free carboxylic acid, which is required for the subsequent Friedel-Crafts reaction.

-

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Fit the reaction flask with a hydrogen-filled balloon or connect it to a hydrogenation apparatus.

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

-